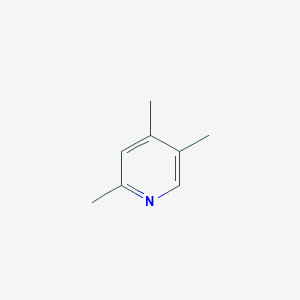

2,4,5-Trimethylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.17 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-8(3)9-5-7(6)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDSSKADVGDFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149944 | |

| Record name | 2,4,5-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-39-0 | |

| Record name | 2,4,5-Trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAZ69PPX42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Key Heterocyclic Building Block

An In-depth Technical Guide to 2,4,5-Trimethylpyridine: Structure, Properties, and Applications in Modern Chemistry

This compound, a member of the collidine family of isomers, is a substituted aromatic heterocycle based on a pyridine ring.[1][2] As a key structural motif, the pyridine ring is a cornerstone in medicinal chemistry, found in the core of numerous therapeutic agents.[3][4] this compound, with its specific substitution pattern, offers unique steric and electronic properties that make it a valuable intermediate and building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and materials science. This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers and drug development professionals.

Core Identifiers:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its application in synthesis, dictating solubility, reactivity, and purification strategies. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][2] |

| Boiling Point | 171.0 °C | [1] |

| Density | 0.9327 g/cm³ at 25 °C | [1] |

| InChIKey | MNDSSKADVGDFDF-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=CC(=NC=C1C)C | [1][2] |

Spectroscopic data is essential for structure confirmation and purity assessment. Comprehensive data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are available in public databases such as PubChem and the NIST WebBook.[2][5] These spectral fingerprints are indispensable for researchers to verify the identity and integrity of the compound throughout experimental workflows.

Synthesis and Reactivity Insights

The synthesis of substituted pyridines can be achieved through various methods. While numerous strategies exist for the pyridine core, a common approach involves cyclic condensation reactions.[6] For instance, the synthesis of the related isomer 2,3,5-trimethylpyridine has been accomplished through the reaction of 3-amino-2-methylpropenal with methylethylketone in an acidic medium, highlighting a viable pathway for constructing such scaffolds.[6]

The reactivity of this compound is governed by the basic nitrogen atom and the steric and electronic effects of the three methyl groups. Like other pyridine derivatives, it can act as a base or a ligand. The methyl groups increase the electron density on the ring and at the nitrogen atom, enhancing its basicity compared to unsubstituted pyridine. However, the steric hindrance provided by the methyl groups, particularly those adjacent to the nitrogen (in related isomers like 2,4,6-collidine), can render the nitrogen non-nucleophilic.[7] This property is highly valuable in organic synthesis, allowing it to function as an acid scavenger in reactions where a nucleophilic base would lead to unwanted side products.

Caption: Generalized workflow for the synthesis of substituted pyridines.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to serve as a versatile synthetic handle.

A compelling example of the direct application of the this compound core is in the development of novel cancer therapeutics. Researchers have designed and synthesized a series of 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[8] The FGFR signaling pathway is often dysregulated in various cancers, including hepatocellular carcinoma (HCC). Selective inhibition of FGFR4 represents a promising therapeutic strategy. In this context, the this compound moiety serves as a critical part of the molecular scaffold that orients other functional groups to effectively bind to the kinase domain of the receptor, blocking its downstream signaling and inhibiting tumor growth.[8] This highlights the role of such substituted pyridines as foundational elements in the rational design of targeted therapies.

Caption: Mechanism of an FGFR4 kinase inhibitor in blocking cell signaling.

Safety, Handling, and Experimental Considerations

While a specific, detailed safety data sheet for this compound is not as commonly available as for its isomer, 2,4,6-trimethylpyridine, the safety precautions for this class of compounds are expected to be similar. The following information, primarily based on the well-documented hazards of 2,4,6-trimethylpyridine, should be considered as a prudent guide.[9][10][11][12]

-

Flammability: Trimethylpyridines are flammable liquids and vapors. Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Containers should be grounded and bonded to prevent static discharge.[10]

-

Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[11][12]

-

Irritation: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[11][12]

-

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid breathing vapors or mists.[11]

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

-

Exemplary Experimental Protocol: Dehydrohalogenation

The use of a sterically hindered, non-nucleophilic base is critical in elimination reactions where substitution is an undesired side reaction. The following protocol illustrates how a compound like this compound could be employed.

Objective: To synthesize an alkene from an alkyl halide via an E2 elimination reaction, using this compound as an acid scavenger.

Methodology:

-

Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged.

-

Reagent Addition: The alkyl halide (1.0 eq.) is dissolved in a suitable high-boiling, aprotic solvent (e.g., toluene or xylene).

-

Base Addition: this compound (1.5 eq.) is added to the solution. The excess base ensures complete scavenging of the H-X byproduct. Causality: A non-nucleophilic base is chosen to favor the elimination pathway over the competing substitution (Sₙ2) pathway.

-

Reaction: The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

The mixture is diluted with a nonpolar solvent (e.g., diethyl ether) and washed with a dilute acid (e.g., 1M HCl) to remove the protonated trimethylpyridine salt.

-

The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield the pure alkene.

Caption: Experimental workflow for a dehydrohalogenation reaction.

Conclusion

This compound represents more than just another isomer in the collidine series. Its specific substitution pattern provides a unique combination of steric and electronic properties that are of significant interest to synthetic and medicinal chemists. From its foundational role as a building block in the synthesis of targeted cancer therapies to its potential application as a non-nucleophilic base, this compound is a versatile tool in the modern chemical laboratory. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers aiming to leverage its potential in the development of novel molecules and materials.

References

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1122-39-0). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,5-Trimethylpyridine. PubChem Compound Database. Retrieved from [Link]

-

Loba Chemie. (2016, April 16). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Alpha Chemika. (n.d.). 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). 2,4,6-Trimethylpyridine. Wikipedia. Retrieved from [Link]

-

Wikimedia Commons. (2009, April 5). File:this compound.svg. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylpyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Kim, J., et al. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Scientific Reports. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Urošević, J., et al. (2022, August 1). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. Retrieved from [Link]

-

Chemicalland21. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

Kumar, P., et al. (n.d.). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl- Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Sahu, N. K., et al. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. ResearchGate. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C8H11N | CID 14280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,3,5-Trimethylpyridine | C8H11N | CID 12759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. exsyncorp.com [exsyncorp.com]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

An In-depth Technical Guide to the Basicity and pKa of 2,4,5-Trimethylpyridine

Abstract

This technical guide provides a comprehensive analysis of the basicity and predicted pKa of 2,4,5-trimethylpyridine, a member of the collidine family of heterocyclic organic compounds. In the absence of a directly reported experimental pKa value, this guide synthesizes data from structurally related pyridine derivatives to elucidate the electronic and steric factors governing its basicity. We will explore the theoretical underpinnings of pyridine basicity, present a comparative analysis with isomeric collidines and lutidines, and provide detailed, field-proven experimental protocols for the empirical determination of pKa. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of substituted pyridines for applications in synthesis, catalysis, and medicinal chemistry.

Introduction: The Significance of Pyridine Basicity in Scientific Research

The basicity of the pyridine ring system, characterized by the pKa of its conjugate acid, is a cornerstone of its utility in a vast array of chemical applications. The lone pair of electrons on the nitrogen atom, which is not delocalized within the aromatic π-system, is readily available for protonation, rendering pyridine a moderately weak base. The introduction of substituents onto the pyridine ring can profoundly influence this basicity through a combination of electronic and steric effects. For professionals in drug development and chemical synthesis, a precise understanding and control of a molecule's basicity are critical, as it governs properties such as solubility, receptor binding, and catalytic activity. This compound, a less common isomer of collidine, presents an interesting case study in predicting these properties based on fundamental chemical principles.

Theoretical Framework: Factors Influencing the Basicity of Substituted Pyridines

The basicity of a substituted pyridine is primarily dictated by the interplay of two key factors:

-

Electronic Effects: Alkyl groups, such as the methyl groups in this compound, are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making its lone pair more available for protonation and thereby increasing the basicity of the molecule. The position of these substituents is crucial; electron-donating groups at the ortho (2,6) and para (4) positions have a more pronounced effect on increasing basicity compared to those at the meta (3,5) positions.

-

Steric Effects: Methyl groups located at the ortho positions (2 and 6) can sterically hinder the approach of a proton to the nitrogen atom's lone pair. This steric hindrance can decrease the observed basicity, particularly when interacting with bulky Lewis acids. However, for protonation, which involves the smallest electrophile (H+), the steric effect of ortho-methyl groups is generally less significant than their electronic contribution to increasing basicity.

Logical Framework for Basicity Prediction

The interplay of these effects can be visualized to predict the relative basicity of substituted pyridines.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., pH 6.0 to 8.5).

-

Preparation of Analyte Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of solutions with a constant concentration of the analyte in each of the buffer solutions.

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution.

-

Data Analysis: Identify the wavelengths of maximum absorbance for the protonated and deprotonated forms of the molecule. Using the absorbance data at a specific wavelength where the two forms have different absorptivities, the pKa can be calculated using the following equation:

pKa = pH - log[(A - AB) / (ABH+ - A)]

Where:

-

A is the absorbance of the solution at a given pH.

-

AB is the absorbance of the basic form.

-

ABH+ is the absorbance of the acidic (protonated) form.

A plot of log[(A - AB) / (ABH+ - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

-

Synthesis of Trimethylpyridines: A Representative Example

While specific, high-yield synthetic routes for this compound are not extensively documented, the synthesis of its isomers provides valuable insight into the general methodologies. The Hantzsch pyridine synthesis is a classic method for preparing substituted pyridines. A more modern approach for the synthesis of 2,3,5-trimethylpyridine has been described, involving the condensation of 3-amino-2-methylpropenal with methylethylketone.

Applications in Research and Development

Substituted pyridines, particularly sterically hindered ones like collidines, are invaluable as non-nucleophilic bases in organic synthesis. They are employed as acid scavengers in reactions that generate acidic byproducts, preventing unwanted side reactions. For instance, 2,4,6-collidine is used in dehydrohalogenation reactions and as a solvent for the cleavage of hindered esters. The predicted basicity of this compound suggests it could serve a similar purpose in reactions requiring a moderately strong, non-nucleophilic base.

Conclusion

This technical guide has provided a detailed examination of the basicity and predicted pKa of this compound. Through a comparative analysis based on established structure-basicity relationships, we have positioned its basicity within the context of its isomers. The provided experimental protocols offer robust methodologies for the empirical determination of its pKa. A thorough understanding of these fundamental properties is paramount for the effective application of this compound and related compounds in the fields of chemical synthesis and drug discovery.

References

-

Grokipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved February 20, 2026, from [Link]

-

Grokipedia. (n.d.). 2,4-Lutidine. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved February 20, 2026, from [Link]

- Urošević, J., Mitić, M., Arsić, B., & Stojanović, G. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society, 87(9), 1117-1125.

The Nitrogen Fraction: Isolation and Valorization of Alkylpyridines from Coal Tar Bases

Executive Summary

Coal tar—a byproduct of metallurgical coke production—is often dismissed as a source of bulk pitch and simple aromatics. However, for the astute chemical engineer, the "tar bases" (the nitrogen-heterocycle fraction) represent a high-value reservoir of alkylpyridines. These compounds, specifically the methyl- (picolines) and dimethyl- (lutidines) pyridines, are the non-negotiable scaffolds for critical pharmaceuticals, including niacin (Vitamin B3) and anti-tubercular agents.

This guide moves beyond textbook definitions to address the operational reality of isolating these bases. The core challenge lies not in the initial extraction, but in the resolution of the "Beta-Fraction"—a notorious ternary azeotrope of

The Source Matrix: Chemistry of Coal Tar Bases

Coal tar bases constitute approximately 2% of crude coal tar by weight. They are concentrated in the "Light Oil" and "Middle Oil" fractions (boiling range 80°C–200°C).

The isolation logic is dictated by Boiling Point (BP) proximity . Note the critical overlap in the "Beta-Fraction" (highlighted), which renders simple fractional distillation physically impossible for separation.

Table 1: Key Alkylpyridines in Coal Tar

| Compound | Common Name | Structure | Boiling Point (°C) | pKa | Commercial Value |

| Pyridine | Azine | C₅H₅N | 115.2 | 5.23 | Solvent, Agrochemicals |

| 2-Methylpyridine | 2-CH₃-C₅H₄N | 129.4 | 5.96 | Latex, 2-Vinylpyridine | |

| 2,6-Dimethylpyridine | 2,6-Lutidine | 2,6-(CH₃)₂-C₅H₃N | 144.0 | 6.75 | Beta-Fraction Component |

| 3-Methylpyridine | 3-CH₃-C₅H₄N | 144.1 | 5.63 | Vitamin B3 Precursor | |

| 4-Methylpyridine | 4-CH₃-C₅H₄N | 145.3 | 6.02 | Isoniazid Precursor | |

| 2,4,6-Trimethylpyridine | Collidine | 2,4,6-(CH₃)₃-C₅H₂N | 171.0 | 7.43 | Dehydrohalogenation reagent |

Primary Isolation: The Acid-Base Swing

The initial recovery relies on the basicity of the nitrogen lone pair. We exploit this to pull the bases into an aqueous phase, leaving neutral hydrocarbons (benzene, naphthalene) and acidic phenols behind.

Protocol A: Crude Base Extraction

Causality: We use Sulfuric Acid (

-

Feedstock Preparation: Begin with dephenolized light oil. (Phenols must be removed first using NaOH; otherwise, they form amphoteric tars during acid treatment).

-

Acid Scrubber: Counter-current extraction with 25–30%

.-

Control Point: Maintain temperature <40°C. The reaction is exothermic; high heat promotes polymerization of unsaturated impurities (styrenes/indene) into "gum," which fouls the interface.

-

-

Phase Separation: The bottom aqueous layer (containing Pyridinium sulfates) is decanted. The top oil layer is returned to the fuel stream.

-

Springing (Neutralization): The acidic aqueous stream is treated with excess Ammonia (

) or NaOH.-

Observation: The solution will turn milky, then separate into a dark brown oil layer floating on the aqueous salt brine. This oil is the Crude Coal Tar Base .

-

-

Dehydration: The crude bases are dried using solid NaOH or azeotropic distillation with benzene to remove residual water (pyridine forms a water azeotrope at 92°C).

The "Beta-Fraction" Challenge: Resolving the Azeotrope

This is the most technically demanding aspect of the workflow. As shown in Table 1,

The Solution: We utilize Reactive Derivatization and Azeotropic Distillation .

Protocol B: The Lidstone-Oxalate Method (Chemical Separation)

Causality: We exploit the differential solubility of oxalate salts.

-

Distillation Cut: Isolate the fraction boiling between 140°C–146°C (The Beta-Fraction).

-

Oxalic Acid Addition: Dissolve the fraction in ethanol. Add anhydrous oxalic acid (1.1 molar equivalents relative to expected

-picoline content). -

Precipitation: Heat to reflux, then cool slowly to 0°C.

-

Result:

-picoline oxalate crystallizes out.[1]

-

-

Filtration: Filter the crystals.

-

Secondary Separation (Urea Complexation): Treat the filtrate (after removing alcohol) with Urea.

-

Final Polish: The remaining liquid is high-purity

-picoline.[2]

Visualization: The Fractionation Workflow

The following diagram illustrates the logical flow from Crude Tar to Pure Isomers, highlighting the divergence at the Beta-Fraction.

Figure 1: Integrated workflow for the isolation of alkylpyridines, detailing the chemical resolution of the critical Beta-Fraction.

Analytical Characterization: Self-Validating Systems

In a drug development context, purity is paramount. You cannot rely on boiling point alone.

GC-MS Methodology

For alkylpyridines, standard non-polar columns (like DB-5 or 100% Dimethylpolysiloxane) often fail to resolve the 3- and 4-picoline isomers adequately due to their identical polarity and mass.

Recommended Protocol:

-

Column: PEG (Polyethylene Glycol) or WAX stationary phase (e.g., DB-WAX, HP-INNOWax). The polar nature of the column interacts with the basic nitrogen, enhancing separation based on hydrogen bonding capability rather than just volatility.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 5°C/min to 110°C (Critical resolution window).

-

Ramp 20°C/min to 220°C.

-

-

Mass Spec: SIM mode (Selected Ion Monitoring) targeting molecular ions (

93 for picolines,

Pharmaceutical Valorization

Why do we endure this complex separation? Because the specific placement of the methyl group dictates the biological activity of the downstream drug.

Sources

- 1. US2728771A - Separation of gamma picoline - Google Patents [patents.google.com]

- 2. US2402667A - Recovery of pure beta-picoline - Google Patents [patents.google.com]

- 3. US2818411A - Separation of gamma picoline - Google Patents [patents.google.com]

- 4. Coal tar - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN104893750B - A kind of method of coal tar oil extract pyridine compounds and their - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 2,4,5-Trimethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 2,4,5-trimethylpyridine (also known as 2,4,5-collidine), a heterocyclic aromatic compound with applications in chemical synthesis and materials science. Recognizing the current scarcity of publicly available quantitative solubility data for this specific isomer, this document furnishes a robust framework for understanding, predicting, and experimentally determining its solubility in a range of organic solvents.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₈H₁₁N, is a substituted pyridine derivative.[1][2][3] Its molecular structure, featuring a polar pyridine ring and three nonpolar methyl groups, dictates its physicochemical properties and, consequently, its solubility behavior. A thorough understanding of its solubility is paramount for its effective use in various applications, including as a reaction solvent, a reagent, or a building block in the synthesis of more complex molecules.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1122-39-0 | [1][3] |

| Molecular Formula | C₈H₁₁N | [1][3] |

| Molecular Weight | 121.18 g/mol | [1][3] |

| Boiling Point | 171.0 °C | [2] |

| Density | 0.9327 g/cm³ at 25 °C | [2] |

The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Paradigm

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that reflects the thermodynamics of the dissolution process. Solubility is favored when the intermolecular forces between the solute and solvent molecules are similar in nature and strength to the intermolecular forces within the pure solute and pure solvent.

For this compound, its solubility in a given organic solvent will be a function of:

-

Polarity: The pyridine ring contains a nitrogen atom, which imparts a degree of polarity to the molecule due to the lone pair of electrons on the nitrogen and the dipole moment of the C-N bonds.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This suggests that this compound will have a higher affinity for protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

-

Van der Waals Forces: The three methyl groups and the aromatic ring contribute to London dispersion forces, a type of van der Waals force. These nonpolar interactions will favor solubility in nonpolar or weakly polar solvents.

The interplay of these factors will determine the extent to which this compound dissolves in a particular organic solvent.

Qualitative Solubility Profile of this compound

While specific quantitative data is elusive, a qualitative assessment of this compound's solubility can be inferred from its structure and the known solubility of its isomers, such as 2,4,6-trimethylpyridine.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to be readily soluble in these solvents due to the potential for hydrogen bonding between the pyridine nitrogen and the hydroxyl group of the alcohol.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Good solubility is anticipated in these solvents due to dipole-dipole interactions between the polar pyridine ring and the polar functional groups of the solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether, Chloroform): Moderate to good solubility is expected, driven by the London dispersion forces of the methyl groups and the aromatic ring. The overall polarity of this compound is not exceedingly high, allowing for favorable interactions with nonpolar solvents.

It is important to note that while these predictions provide a useful starting point, experimental verification is essential for any research or development application.

Experimental Determination of Solubility: A Practical Guide

Given the absence of comprehensive solubility data, researchers will need to determine the solubility of this compound experimentally. The following section provides detailed protocols for three common and reliable methods for solubility determination.

The Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a classic and highly reliable method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. A minimum of 24 hours is recommended, with periodic checks to ensure no further dissolution is occurring.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid. This can be done by:

-

Filtration: Use a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to draw the supernatant.

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid and then carefully decant the supernatant.

-

-

Quantification:

-

Accurately weigh a known volume of the clear, saturated solution into a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, re-weigh the container with the residue.

-

-

Calculation: The solubility is calculated as the mass of the residue divided by the volume of the solution taken, typically expressed in g/L or mg/mL.

Workflow for Isothermal Shake-Flask Method

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

UV-Visible (UV-Vis) Spectrophotometry

This method is rapid and requires a smaller amount of material, provided that this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Preparation and Equilibration: Follow steps 1 and 2 of the Isothermal Shake-Flask Method to prepare a saturated solution.

-

Phase Separation and Dilution: After equilibration, separate the saturated solution as described in step 3 of the Isothermal Shake-Flask Method. Accurately dilute a known volume of the saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Workflow for UV-Vis Spectrophotometric Method

Caption: UV-Vis Spectrophotometric Solubility Determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.

Protocol:

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, and detector (e.g., UV detector set at the λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Plot a graph of peak area versus concentration to create a calibration curve.

-

Sample Preparation and Equilibration: Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Shake-Flask Method.

-

Phase Separation and Dilution: Separate the saturated solution and dilute it accurately with the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Workflow for HPLC Method

Caption: HPLC-Based Solubility Determination Workflow.

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. This compound. American Chemical Society. [Link]

-

PubChem. 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. [Link]

-

Cheméo. This compound. [Link]

- Lide, D. R. (ed.). (2000). CRC Handbook of Chemistry and Physics (81st ed.). CRC Press LLC.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Babu, R., & He, Y. (2015). Solubility of Pyrimidine Derivatives in Different Organic Solvents at Different Temperatures. World Scientific News, (44), 13-34.

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

- Baluja, S., & Bhesaniya, K. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. The Scientific World Journal, 2014, 859673.

-

PubChem. 2,6-Lutidine. National Center for Biotechnology Information. [Link]

-

Grokipedia. 2,4,6-Trimethylpyridine. [Link]

-

Wikipedia. 2,6-Lutidine. [Link]

-

Wikipedia. 2,4,6-Trimethylpyridine. [Link]

- Martinez, F., & Gomez, A. (2002). Thermodynamic study of the solubility of sulfapyridine in some ethanol+water mixtures. Physics and Chemistry of Liquids, 40(5), 533-545.

-

Chemeurope.com. Pyridine. [Link]

- Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Cadmium. U.S. Department of Health and Human Services.

-

NIST/TRC Web Thermo Tables (WTT). [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Hoogenboom, R., & Schubert, U. S. (2010). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures.

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

- Choi, J. K., et al. (2020).

- Roth, P. J., et al. (2013). Advancing the boundary of insolubility of non-linear PEG-analogues in alcohols: UCST transitions in ethanol–water mixtures.

- McCullough, J. P., et al. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment 1. Journal of the American Chemical Society, 79(21), 5611-5615.

-

IUPAC-NIST Solubility Data Series. [Link]

-

IUPAC. Solubility Data Series. [Link]

- Acree Jr, W. E. (2014). Comments on “Solubility and solution thermodynamics of 2,3,4,5-tetrabromothiophene in (ethanol+ trichloromethane) binary solvent mixtures”. Fluid Phase Equilibria, 375, 280-281.

- Google Patents. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.

Sources

- 1. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Catalytic Synthesis of Trimethylpyridines from 2-Butanone

[1]

Executive Summary

Substituted pyridines are critical pharmacophores in medicinal chemistry, serving as precursors for proton pump inhibitors (e.g., omeprazole derivatives) and antihistamines.[1] While 2,4,6-trimethylpyridine (s-collidine) is synthesized from acetone, the synthesis of 2,3,5- and 2,4,5-trimethylpyridines requires the use of 2-butanone (MEK) .[1]

This protocol details the vapor-phase Chichibabin condensation of 2-butanone with formaldehyde and ammonia. This route is preferred in industrial and semi-works applications over liquid-phase methods due to higher atom economy and continuous processing capabilities.

Key Reaction Profile

| Parameter | Specification |

| Primary Precursor | 2-Butanone (Methyl Ethyl Ketone) |

| Co-Reactants | Formaldehyde (or Paraformaldehyde), Ammonia |

| Catalyst System | ZSM-5 Zeolite (Modified) or Silica-Alumina |

| Major Product | 2,3,5-Trimethylpyridine (Yield: 40-60%) |

| Minor Isomers | This compound, 2,3,6-Trimethylpyridine |

| Reaction Type | Heterogeneous Catalytic Condensation |

Scientific Foundation & Mechanism[1]

The Chichibabin Condensation Mechanism

The formation of the pyridine ring from aliphatic ketones follows a mechanism involving aldol condensation, Michael addition, and cyclization.

-

Enolization: 2-Butanone enolizes primarily at the C3 position (thermodynamic) or C1 position (kinetic).

-

Aldol-Type Condensation: The enol attacks the electrophilic carbonyl of formaldehyde (or another equivalent of ketone).[2]

-

Imine Formation: Ammonia reacts with carbonyl intermediates to form imines/enamines.[3]

-

Cyclization: A Michael-type addition closes the ring, followed by oxidative aromatization (dehydrogenation).

Isomer Selectivity (The "MEK Challenge")

Unlike acetone, which is symmetrical, 2-butanone is asymmetrical.[1] This leads to multiple potential condensation pathways.

-

Path A (2,3,5-TMP): Involves the condensation of 2 moles of 2-butanone + 1 mole Formaldehyde + Ammonia.[1] This is the dominant pathway over shape-selective zeolite catalysts.

-

Path B (2,4,5-TMP): Requires a specific orientation of the ethyl group during condensation, often sterically hindered in standard Chichibabin conditions.[1]

Caption: Mechanistic divergence in the condensation of 2-butanone yielding trimethylpyridine isomers.

Experimental Protocol

Materials & Equipment

-

Reactor: Fixed-bed tubular reactor (Stainless Steel 316) or High-Pressure Autoclave (Parr Reactor).

-

Catalyst: H-ZSM-5 (Si/Al ratio ~30-50) or Amorphous Silica-Alumina (SiO2/Al2O3).[1]

-

Feedstock:

-

2-Butanone (HPLC Grade, >99%)[1]

-

Formaldehyde (37% aq. solution or Paraformaldehyde)

-

Ammonia (Anhydrous gas)

-

Fixed-Bed Vapor Phase Protocol (Industrial Standard)

This method is preferred for reproducibility and yield optimization.

Step 1: Catalyst Activation [1]

-

Load 10g of H-ZSM-5 catalyst into the tubular reactor.

-

Calcinate in a stream of Nitrogen (50 mL/min) at 500°C for 4 hours.

-

Cool reactor to reaction temperature (350°C).

Step 2: Reaction Feed

-

Prepare a liquid feed mixture of 2-Butanone and Formaldehyde (Molar Ratio 2:1).

-

Note: Stoichiometry is crucial. Excess MEK favors self-condensation to heavier byproducts.[1]

-

-

Set Liquid Hourly Space Velocity (LHSV) to 1.0 h⁻¹.

-

Co-feed Ammonia gas at a molar ratio of 3:1 (Ammonia:Organics).

-

Maintain reactor temperature at 350°C - 400°C .

Step 3: Product Collection

-

Condense the reactor effluent using a chilled water condenser (4°C).

-

Collect the biphasic liquid product (Organic phase + Aqueous phase).

Liquid Phase Autoclave Protocol (Lab Scale)

For smaller scale synthesis where a flow reactor is unavailable.

-

Charge: Load Autoclave with:

-

Reaction: Seal autoclave and heat to 180°C for 6-12 hours . Stirring speed: 500 RPM.

-

Pressure Warning: Pressure will rise significantly due to ammonia generation. Ensure reactor is rated for >50 bar.

-

-

Workup:

-

Cool to room temperature.

-

Neutralize with NaOH (20% aq) to pH > 10.

-

Extract with Dichloromethane (DCM) or Toluene.

-

Dry organic layer over MgSO₄.[4]

-

Purification and Analysis

Fractional Distillation

The boiling points of trimethylpyridine isomers are close, requiring efficient fractionation.

| Isomer | Boiling Point (°C) | Relative Abundance |

| 2,3,5-Trimethylpyridine | 186 - 188 | Major |

| This compound | 188 - 190 | Minor |

| 2,3,6-Trimethylpyridine | 176 - 178 | Minor |

Protocol:

-

Use a spinning band distillation column or a Vigreux column (>30 cm).

-

Collect the fraction boiling at 186-189°C .

-

Critical Step: To isolate high-purity 2,4,5-TMP from the mixture, derivatization (e.g., picrate formation) or preparative HPLC is often required due to the boiling point overlap with the 2,3,5-isomer.[1]

Analytical Validation (QC)

-

GC-MS: Essential for distinguishing isomers.[1]

-

NMR (1H):

-

2,3,5-TMP: Singlets for methyls at distinct chemical shifts; aromatic protons show specific coupling (H6 is a singlet or doublet depending on resolution, H4 is distinct).[1]

-

2,4,5-TMP: Two aromatic singlets (H3 and H6) if methyls are at 2,4,[1]5. This symmetry (or lack of coupling between ring protons) is the diagnostic signature.

-

References

-

Chichibabin Pyridine Synthesis Overview. Wikipedia. Retrieved from [Link]

-

Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine. Journal of the Serbian Chemical Society. Retrieved from [Link]

- Process for the preparation of a collidine (Patent).Google Patents (US6111113A).

-

Purification of Isoprene (Listing 2,4,5-TMP as byproduct). Google Patents (US20110178261).[1] Retrieved from

- Pyridine and Its Derivatives (Chemistry of Heterocyclic Compounds).Wiley Online Library. (General Reference for Pyridine Chemistry).

Disclaimer: This protocol involves high temperatures, pressurized vessels, and toxic reagents (Formaldehyde, Ammonia).[1] All procedures must be performed in a fume hood with appropriate PPE. The synthesis of specific isomers like 2,4,5-TMP via this route produces mixtures; validation by GC-MS is mandatory before use in downstream applications.[1]

Sources

- 1. BRPI0913846A2 - COMPOSITIONS AND METHOD FOR PRODUCTION OF C5 HYDROCARBONS FREE ISOPRENE UNDER SEPARATION CONDITIONS AND/OR SAFE OPERATING RANGES - Google Patents [patents.google.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, activity and mechanism of alkoxy-, carbamato-, sulfonamido-, thioureido-, and ureido-derivatives of 2,4,5-trimethylpyridin-3-ol against inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

2,4,5-trimethylpyridine as intermediate for pyridoxine derivatives

Application Note: Strategic Functionalization of 2,4,5-Trimethylpyridine Scaffolds for Pyridoxine Derivatives

Part 1: Executive Summary & Strategic Analysis

The "Trimethyl" Divergence in Vitamin B6 Synthesis In the landscape of pyridoxine (Vitamin B6) synthesis, the This compound scaffold represents a critical structural junction. While modern industrial synthesis predominantly utilizes the oxazole-dienophile (Diels-Alder) route (Kondrat'eva approach) to construct the pyridine ring with oxygenation already in place, the trimethylpyridine route remains vital for three specific applications:

-

Legacy & Semi-Synthetic Routes: Conversion of 2-methyl-3-hydroxy-4,5-dimethylpyridine (often colloquially grouped with trimethylpyridines) into Pyridoxine.

-

Analog Development: Synthesis of B6 antagonists (e.g., desoxypyridoxine) and fluorinated derivatives for metabolic studies.

-

Isotope Labeling: Introduction of

C or deuterium labels via methyl group functionalization.

Critical Distinction: Researchers must distinguish between two distinct starting materials often conflated under the "trimethyl" umbrella:

-

2,4,5-Collidine (this compound): Lacks the C3-hydroxyl group. Precursor for analogs and antagonists.

-

2,4,5-Trimethyl-3-pyridinol (2-Methyl-3-hydroxy-4,5-dimethylpyridine): The true "Desoxypyridoxine" scaffold and direct precursor to Vitamin B6.

This guide details the Oxidative Functionalization Protocol , focusing on the transformation of the methyl groups at C4 and C5 into the hydroxymethyl moieties required for biological activity.

Part 2: Chemical Logic & Pathway Visualization

The core challenge in utilizing 2,4,5-trimethyl scaffolds is the regioselective oxidation of the C4 and C5 methyl groups while preserving the C2 methyl (essential for B6 activity) and the C3 functionality.

Mechanism of Action: The transformation relies on the varying reactivity of the methyl groups. The C4 and C5 methyls, being para and meta to the ring nitrogen respectively, exhibit distinct radical and electrophilic susceptibilities compared to the C2 methyl, which is alpha to the nitrogen.

Figure 1: Divergent synthetic pathways for Pyridoxine and its analogs starting from trimethylpyridine scaffolds.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Pyridoxine via Radical Bromination

Target: Conversion of 2-methyl-3-hydroxy-4,5-dimethylpyridine to Pyridoxine. Rationale: Direct oxidation (KMnO4) often leads to over-oxidation to carboxylic acids (Ichiba acid). The bromination route offers higher control over the oxidation state, stopping at the alkyl halide stage which is easily hydrolyzed to the alcohol.

Reagents:

-

Substrate: 2-Methyl-3-hydroxy-4,5-dimethylpyridine (10 mmol)

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.2 equiv.)

-

Radical Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv.) or Benzoyl Peroxide.

-

Solvent: CCl

(classic) or Methyl formate/Dichloromethane (modern green alternatives). -

Hydrolysis Agent: Formic acid/Sodium formate buffer or Ag

O.

Step-by-Step Methodology:

-

Protection (Optional but Recommended):

-

To prevent side reactions at the phenolic C3-OH, acetylate the starting material using Acetic Anhydride (

) and Pyridine. -

Yield Check: Quantitative conversion to 3-acetoxy-2,4,5-trimethylpyridine .

-

-

Radical Bromination:

-

Dissolve the protected substrate in anhydrous solvent under

atmosphere. -

Add NBS (2.2 equiv.) and AIBN.

-

Critical Process Parameter (CPP): Heat to reflux (76°C for CCl

). Irradiation with a tungsten lamp (500W) can accelerate initiation. -

Monitor via TLC (Silica, 10% MeOH/DCM). The reaction is complete when the di-bromo species (3-acetoxy-4,5-bis(bromomethyl)-2-methylpyridine) is the major product.

-

Note: Monobromination is a common side reaction; ensure slight excess NBS and sufficient reaction time (4-6 hours).

-

-

Hydrolysis:

-

Evaporate solvent.[1] Resuspend the crude bromide in aqueous Formic Acid (2N).

-

Reflux for 2 hours. This step simultaneously hydrolyzes the bromides to alcohols and removes the acetyl protecting group.

-

Alternative: For milder conditions, treat with Ag

O in water at 60°C.

-

-

Purification:

-

Neutralize the solution with NaHCO

to pH 6.0. -

Pyridoxine free base is water-soluble.[2] Evaporate to dryness and extract with hot ethanol or acetone.

-

Crystallize as the hydrochloride salt by adding ethanolic HCl.

-

Expected Yield: 45-60% overall.

Protocol B: Oxidation of 2,4,5-Collidine (Analog Synthesis)

Target: Synthesis of Pyridine-2,4,5-tricarboxylic acid (Berberonic Acid) for analog library generation. Rationale: This route completely oxidizes the methyl groups to carboxylic acids, allowing for subsequent selective reduction or amide coupling.

Step-by-Step Methodology:

-

Oxidation:

-

Dissolve this compound (Collidine) in water (10 mL/g).

-

Add Potassium Permanganate (

) (6.0 equiv.) in portions at 80°C. -

Safety Warning: The reaction is highly exothermic. Control addition rate to maintain gentle reflux.

-

Reflux for 12 hours until the purple color persists (indicating excess oxidant).

-

-

Workup:

-

Filter off the MnO

precipitate while hot. Wash the cake with hot water. -

Concentrate the filtrate to ~20% volume.

-

Acidify with conc. HCl to pH 1-2.

-

Cool to 4°C. The tricarboxylic acid will precipitate as white crystals.

-

-

Derivatization (Optional):

-

To create "Pseudo-B6" (lacking C3-OH), esterify the acid (MeOH/H

SO

-

Part 4: Quality Control & Data Analysis

Table 1: Analytical Specifications for Intermediates

| Compound | 1H NMR (DMSO-d6) Key Signals | HPLC Retention Time (Method A) | Mass Spec (ESI+) |

| 2,4,5-Collidine | 4.2 min | [M+H]+ 122.1 | |

| Trimethylpyridinol | 3.8 min | [M+H]+ 138.1 | |

| Pyridoxine (B6) | 2.1 min | [M+H]+ 170.1 |

HPLC Method A:

-

Column: C18 Reverse Phase (4.6 x 150 mm, 5µm).

-

Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile. Gradient 5-50% B over 15 min.

-

Detection: UV 290 nm.

Part 5: References

-

Stiller, E. T., Keresztesy, J. C., & Stevens, J. R. (1939). "The Structure of Vitamin B6. I." Journal of the American Chemical Society, 61(5), 1237–1242.

-

Harris, S. A., & Folkers, K. (1939). "Synthesis of Vitamin B6." Science, 89(2311), 347.

-

Kondrat'eva, G. Y. (1957). "Synthesis of Pyridoxine via Oxazoles." Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484. (Foundational text for the oxazole route).

-

Dumond, Y. (2003).[3] "Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6." Molecules, 8(10), 732-743.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 1054, Pyridoxine."

-

BenchChem. (2025).[4] "Synthesis of 2-Bromo-4-methylpyridine and Pyridine Derivatives." (Protocol grounding for bromination steps).

Sources

Application Notes and Protocols for 2,4,5-Trimethylpyridine as a Catalyst in Dehydrohalogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Sterically Hindered Bases in Dehydrohalogenation

Dehydrohalogenation, the elimination of a hydrogen and a halogen from adjacent carbon atoms in an alkyl halide, is a fundamental transformation in organic synthesis for the formation of alkenes.[1][2] This reaction is typically promoted by a base. The choice of base is critical, as it dictates the reaction pathway and can influence the regioselectivity and yield of the desired alkene product. A significant challenge in dehydrohalogenation is the competition with nucleophilic substitution (SN2) reactions, where the base acts as a nucleophile and attacks the electrophilic carbon bearing the halogen.

To circumvent this, sterically hindered, non-nucleophilic bases are employed. These bases possess a sterically crowded environment around the basic site, which impedes their ability to act as nucleophiles while preserving their capacity to abstract a proton.[3] Among these, substituted pyridines are a prominent class. The well-known isomer, 2,4,6-trimethylpyridine (sym-collidine), is widely used as a non-nucleophilic base in various organic transformations, including dehydrohalogenation.[4][5]

This guide focuses on 2,4,5-trimethylpyridine , another isomer of collidine. While less documented in the context of dehydrohalogenation compared to its 2,4,6-substituted counterpart, its structural features as a hindered pyridine suggest its potential utility in similar applications. This document aims to provide a comprehensive overview of its properties, a discussion of the underlying mechanistic principles, and a representative protocol for its use as a catalyst in dehydrohalogenation reactions, empowering researchers to explore its synthetic potential.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 1122-39-0 | [6] |

| Molecular Formula | C₈H₁₁N | [6] |

| Molecular Weight | 121.18 g/mol | [6] |

| Boiling Point | 171.0 °C | [7] |

| Density | 0.9327 g/cm³ at 25 °C | [7] |

| Appearance | Colorless to yellow liquid | [8] |

Mechanism of Dehydrohalogenation with Hindered Pyridine Bases

Dehydrohalogenation reactions promoted by strong, non-nucleophilic bases typically proceed through a concerted E2 (bimolecular elimination) mechanism . The key features of this mechanism are:

-

Single, Concerted Step: The base abstracts a proton from a carbon atom (β-carbon) adjacent to the carbon bearing the leaving group (α-carbon), the C-H bond breaks, a new π-bond forms between the α and β carbons, and the leaving group departs, all in a single, simultaneous step.

-

Antiperiplanar Geometry: The E2 mechanism has a strict stereoelectronic requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. This means that the hydrogen atom and the leaving group must be in the same plane and on opposite sides of the C-C bond.

-

Role of the Hindered Base: A sterically hindered base like this compound is more likely to abstract a sterically accessible proton on the periphery of the substrate rather than attacking the more sterically hindered electrophilic α-carbon. This preference for proton abstraction over nucleophilic attack is the primary reason for using such bases to favor elimination over substitution.

The methyl groups on the pyridine ring in this compound create steric bulk around the nitrogen atom, thus reducing its nucleophilicity. The basicity of the nitrogen's lone pair of electrons remains sufficient to deprotonate the substrate and initiate the elimination cascade.

Caption: The concerted E2 dehydrohalogenation mechanism.

Comparative Insight: this compound vs. 2,4,6-Trimethylpyridine

While both are isomers of collidine, the positioning of the methyl groups has significant implications for their steric hindrance and, consequently, their reactivity as non-nucleophilic bases.

-

2,4,6-Trimethylpyridine (sym-collidine): The two methyl groups at the ortho positions (2 and 6) effectively shield the nitrogen atom's lone pair, making it an excellent non-nucleophilic base. This high degree of steric hindrance is why it is a workhorse reagent for promoting elimination reactions where substitution is a problematic side reaction. The pKa of its conjugate acid is approximately 7.4.[9][10]

-

This compound: With only one methyl group in an ortho position (the 2-position), the steric hindrance around the nitrogen is less pronounced compared to the 2,4,6-isomer. This may result in a slightly higher propensity to act as a nucleophile under certain conditions. The electronic effect of the methyl groups is expected to confer a similar basicity to that of the 2,4,6-isomer, although precise pKa values for this compound are not as widely reported. Researchers should consider this structural difference when selecting a hindered pyridine base for a specific application.

Representative Protocol for Dehydrohalogenation using this compound

Disclaimer: The following protocol is a general guideline and should be adapted and optimized for specific substrates and reaction conditions. Due to the limited specific literature on the use of this compound for dehydrohalogenation, this protocol is based on established procedures for sterically hindered pyridine bases.

Objective: To perform a dehydrohalogenation of an alkyl halide to the corresponding alkene using this compound as the base.

Materials:

-

Alkyl halide (substrate)

-

This compound (base/catalyst)

-

Anhydrous, high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a non-polar solvent like toluene or xylene)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)

-

Reagents for workup (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)

-

Equipment for purification (e.g., rotary evaporator, column chromatography apparatus)

Safety Precautions:

-

This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

Caption: General experimental workflow for dehydrohalogenation.

Step-by-Step Procedure:

-

Reaction Setup:

-

Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried to remove any moisture.

-

To the flask, add the alkyl halide (1.0 eq).

-

Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

Add this compound (1.5-3.0 eq). The exact amount may need to be optimized.

-

-

Reaction:

-

With vigorous stirring, heat the reaction mixture to the desired temperature (typically between 80-150 °C, depending on the substrate and solvent).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a mild acidic solution (e.g., saturated aqueous NH₄Cl or dilute HCl) to remove the pyridine base, followed by saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkene.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Troubleshooting

-

Low Conversion: If the reaction is sluggish or incomplete, consider increasing the reaction temperature, using a higher boiling point solvent, or increasing the amount of this compound.

-

Formation of Substitution Products: If significant amounts of SN2 products are observed, it may indicate that this compound is acting as a nucleophile. In such cases, switching to a more sterically hindered base like 2,4,6-trimethylpyridine or a non-amine base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.

-

Complex Product Mixture: If multiple elimination products are formed (in the case of substrates that can form different regio- or stereoisomers), purification by careful column chromatography or preparative GC may be required.

Conclusion

This compound, as a sterically hindered pyridine derivative, holds potential as a non-nucleophilic base for promoting dehydrohalogenation reactions. While its application in this specific context is not as extensively documented as its 2,4,6-isomer, its structural features provide a sound chemical basis for its utility. The provided protocol offers a starting point for researchers to explore its efficacy in their synthetic endeavors. Careful consideration of its steric and electronic properties in comparison to other hindered bases will enable rational selection and optimization for achieving desired synthetic outcomes in the preparation of alkenes.

References

-

PubChem. 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. [Link]

- mVOC 4.0. 2,4,6-Trimethylpyridine.

-

Wikipedia. Dehydrohalogenation. [Link]

-

Wikipedia. 2,4,6-Trimethylpyridine. [Link]

- Grokipedia. 2,4,6-Trimethylpyridine.

-

Organic Syntheses. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Angewandte Chemie International Edition. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. [Link]

- Taylor & Francis.

-

NINGBO INNO PHARMCHEM CO.,LTD. 2,4,6-Collidine: Your Key Organic Synthesis Intermediate. [Link]

-

Wikipedia. Collidine. [Link]

Sources

- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | C8H11N | CID 14280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mVOC 4.0 [bioinformatics.charite.de]

Application Note: Bioisosteric Replacement of Benzene with 2,4,5-Trimethylpyridine

Executive Summary & Rationale

This application note details the strategic deployment of 2,4,5-trimethylpyridine as a bioisostere for benzene (specifically phenyl or substituted phenyl rings) in small molecule drug discovery. While simple pyridine-for-benzene replacement is a standard tactic to improve solubility and reduce lipophilicity (LogP), the specific introduction of the 2,4,5-trimethyl substitution pattern addresses three advanced medicinal chemistry challenges simultaneously:

-

Metabolic Blocking: The methyl groups at positions 2, 4, and 5 effectively block the most reactive sites on the pyridine ring (positions 2 and 6 are

-to-nitrogen and prone to oxidation by aldehyde oxidase; positions 3 and 5 are -

Conformational Locking (Atropisomerism): When attached via the C3 position, the flanking methyl groups (at C2 and C4) create significant steric clash with the scaffold, forcing the pyridine ring into a perpendicular conformation relative to the core. This mimics the "Ortho Effect" seen in biaryl systems, potentially locking the bioactive conformation.

-

Electronic Modulation: The electron-deficient nature of the pyridine nitrogen (

lone pair) reduces the risk of hERG channel inhibition often associated with electron-rich lipophilic aromatics.

Design Logic & Computational Profiling

The "Magic Methyl" Effect in Pyridines

Replacing a planar, unsubstituted phenyl ring with this compound introduces a specific steric and electronic profile.

| Property | Benzene (Phenyl) | Pyridine (3-yl) | 2,4,5-Trimethylpyridin-3-yl | Impact |

| Electronic Character | Reduces metabolic epoxidation risk. | |||

| H-Bonding | None | H-Bond Acceptor (N) | H-Bond Acceptor (N) | Increases solubility; N-atom accessible. |

| Steric Volume | Planar | Planar | High Steric Bulk | Methyls at C2/C4 lock torsion angles ( |

| Metabolic Liability | Epoxidation, Hydroxylation | N-oxidation, | Blocked | Methyls shield C2, C4, C5. C6 is the only open |

Visualization of Design Strategy

The following diagram illustrates the logical progression from a liable benzene ring to the optimized this compound scaffold.

Figure 1: Strategic evolution from benzene to this compound. The final scaffold balances solubility with metabolic stability through steric shielding.

Synthetic Protocols

Synthesis of 3-aryl-2,4,5-trimethylpyridines is non-trivial due to the steric hindrance flanking the C3 position. Standard Suzuki couplings often fail. The following protocol utilizes high-activity precatalysts to overcome this barrier.

Precursor Preparation: 3-Bromo-2,4,5-trimethylpyridine

Note: This building block is commercially available but can be synthesized via bromination of 2,4,5-collidine.

-

Reagents: 2,4,5-Collidine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), H2SO4 (catalytic).

-

Conditions: React in DMF at 0°C to RT. The methyl groups activate the ring, directing bromination to the C3 position (beta to nitrogen, ortho to two methyls).

Protocol: Sterically Demanding Suzuki-Miyaura Coupling

This protocol is optimized for coupling the hindered 3-bromo-2,4,5-trimethylpyridine with an aryl boronic acid.

Reagents:

-

Halide: 3-Bromo-2,4,5-trimethylpyridine (1.0 eq)

-

Boronic Acid: Aryl-B(OH)2 (1.5 eq)

-

Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd-RuPhos G4 (3 mol%)

-

Rationale: SPhos and RuPhos are dialkylbiaryl phosphine ligands specifically designed to facilitate oxidative addition into hindered aryl chlorides/bromides and promote reductive elimination in sterically congested systems [1].

-

-

Base: K3PO4 (3.0 eq)

-

Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial with the halide, boronic acid, and base. Cap and purge with Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

-

Catalyst Addition: Add the Pd precursor and Ligand (or G4 precatalyst) quickly under a positive stream of Argon.

-

Solvent Addition: Add degassed solvent via syringe.

-

Reaction: Heat to 100°C for 12 hours (thermal) or 110°C for 45 minutes (Microwave).

-

Checkpoint: Monitor by LCMS.[1] The starting bromide is lipophilic; the product will likely be more polar if the coupled aryl group contains polar moieties.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1][2]

-

Purification: Flash chromatography. Note: Pyridines can streak on silica. Add 1% Triethylamine (TEA) to the eluent to minimize tailing.

In Vitro Validation Protocols

Once synthesized, the bioisostere must be validated for metabolic stability and physicochemical improvements.

Microsomal Stability Assay (Metabolic Blocking Validation)

This assay determines if the methyl groups successfully block CYP-mediated oxidation.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Test Compounds: Benzene analog (Control) vs. This compound analog.

Workflow:

-

Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes into ice-cold Acetonitrile (containing internal standard) to quench.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope is

.

Success Criteria:

-

A >2-fold decrease in Intrinsic Clearance (

) compared to the benzene analog indicates successful metabolic blocking. -

Observation: Look for +16 Da metabolites (Oxidation). If the 2,4,5-trimethyl analog shows no +16 Da peak, the ring oxidation is effectively blocked.

Conformational Analysis (Validation of "Twist")

To confirm the steric locking effect:

-

NOESY NMR: Look for Nuclear Overhauser Effects between the scaffold protons and the pyridine methyl protons. A lack of NOE cross-peaks between the scaffold and the pyridine ring protons (if any remain) suggests a perpendicular conformation.

-

Small Molecule X-Ray: Recrystallize to confirm the torsion angle is near 90°.

Decision Tree for Implementation

Use the following logic flow to determine if this bioisostere is appropriate for your lead series.

Figure 2: Decision matrix for selecting the this compound scaffold.

References

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Applications of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[3] Link

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition, 52(47), 12256–12267. Link

-

Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 60(9), 3552–3579. Link

Sources

Application Note: Scalable Synthesis of 4,6-Dichloro-2,3,5-trimethylpyridine

This Application Note is structured as a comprehensive technical guide for the preparation of 4,6-dichloro-2,3,5-trimethylpyridine , a critical heterocyclic building block used in the synthesis of proton pump inhibitors (e.g., Omeprazole, Lansoprazole).

Executive Summary